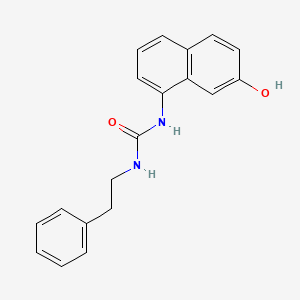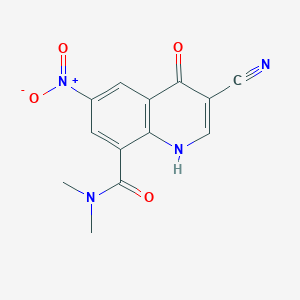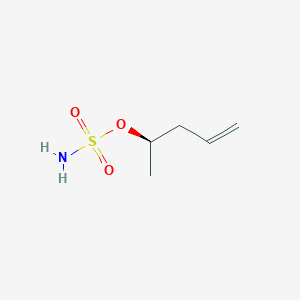
(2R)-Pent-4-en-2-yl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Pent-4-en-2-yl sulfamate is an organic compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound this compound is characterized by the presence of a sulfamate group attached to a pent-4-en-2-yl moiety, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pent-4-en-2-yl sulfamate typically involves the reaction of pent-4-en-2-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired sulfamate compound. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis. Additionally, the use of automated systems can enhance the reproducibility and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-Pent-4-en-2-yl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2R)-Pent-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-Pent-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound a potential candidate for drug development. The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-Pent-4-en-2-yl sulfonate
- (2R)-Pent-4-en-2-yl amine
- (2R)-Pent-4-en-2-yl alcohol
Uniqueness
(2R)-Pent-4-en-2-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfamate group can participate in specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
648918-71-2 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
[(2R)-pent-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C5H11NO3S/c1-3-4-5(2)9-10(6,7)8/h3,5H,1,4H2,2H3,(H2,6,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
ANJDCSSOBGZEEG-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CC=C)OS(=O)(=O)N |
Kanonische SMILES |
CC(CC=C)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


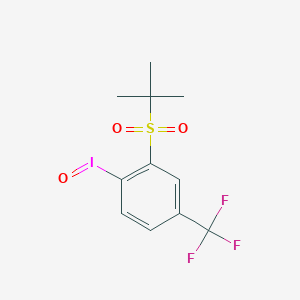
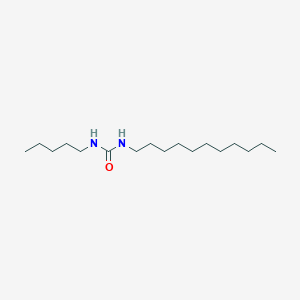

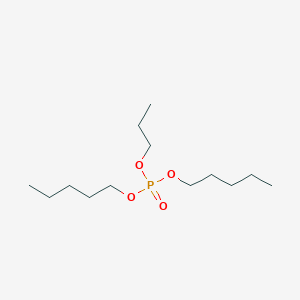
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
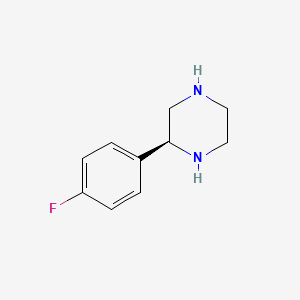
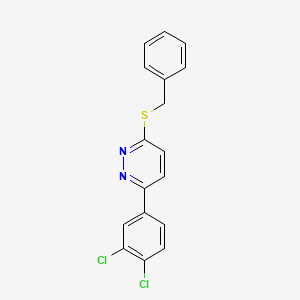
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
